![molecular formula C16H17F3N4O2 B2608219 3-[1-(oxan-4-yl)-1H-pyrazol-4-yl]-1-[2-(trifluoromethyl)phenyl]urea CAS No. 1797985-00-2](/img/structure/B2608219.png)
3-[1-(oxan-4-yl)-1H-pyrazol-4-yl]-1-[2-(trifluoromethyl)phenyl]urea
Description
3-[1-(Oxan-4-yl)-1H-pyrazol-4-yl]-1-[2-(trifluoromethyl)phenyl]urea is a urea derivative featuring a pyrazole moiety substituted with an oxan-4-yl (tetrahydropyran) group at the 1-position and a 2-(trifluoromethyl)phenyl group at the 3-position of the urea backbone. The compound’s structure combines a heterocyclic pyrazole ring, known for its metabolic stability and hydrogen-bonding capacity, with a trifluoromethylphenyl group that enhances lipophilicity and electron-withdrawing properties. The oxan-4-yl substituent may contribute to improved solubility and pharmacokinetic profiles compared to alkyl or aromatic substituents .
Propriétés
IUPAC Name |
1-[1-(oxan-4-yl)pyrazol-4-yl]-3-[2-(trifluoromethyl)phenyl]urea | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17F3N4O2/c17-16(18,19)13-3-1-2-4-14(13)22-15(24)21-11-9-20-23(10-11)12-5-7-25-8-6-12/h1-4,9-10,12H,5-8H2,(H2,21,22,24) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FLQLKPZFLDRZNN-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1N2C=C(C=N2)NC(=O)NC3=CC=CC=C3C(F)(F)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17F3N4O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.33 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-[1-(oxan-4-yl)-1H-pyrazol-4-yl]-1-[2-(trifluoromethyl)phenyl]urea typically involves multi-step organic reactions. One common approach starts with the formation of the pyrazole ring through the cyclization of appropriate precursors. The oxane moiety is then introduced via nucleophilic substitution reactions. Finally, the trifluoromethyl-substituted phenyl group is attached through a coupling reaction, often using palladium-catalyzed cross-coupling techniques .
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the use of catalysts. Continuous flow reactors and automated synthesis platforms can be employed to scale up the production process efficiently .
Analyse Des Réactions Chimiques
Types of Reactions
3-[1-(oxan-4-yl)-1H-pyrazol-4-yl]-1-[2-(trifluoromethyl)phenyl]urea can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) to yield reduced derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.
Substitution: Nucleophiles such as amines, thiols, or halides under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines .
Applications De Recherche Scientifique
3-[1-(oxan-4-yl)-1H-pyrazol-4-yl]-1-[2-(trifluoromethyl)phenyl]urea has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a candidate for drug development due to its unique structural features and potential therapeutic effects.
Industry: Utilized in the development of advanced materials and as a catalyst in various chemical processes.
Mécanisme D'action
The mechanism of action of 3-[1-(oxan-4-yl)-1H-pyrazol-4-yl]-1-[2-(trifluoromethyl)phenyl]urea involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparaison Avec Des Composés Similaires
Substituent Variations on the Pyrazole Ring
1-Ethyl-3-(3-methyl-1-phenyl-1H-pyrazol-4-ylmethyl)urea (9a) :
- Substituents: Ethyl group on urea, 3-methylphenyl on pyrazole.
- Molecular Weight: 298.35 g/mol (calculated from formula C₁₆H₂₀N₄O).
- Melting Point: 148–150°C.
- Key Difference: Lacks the trifluoromethyl and oxan-4-yl groups, resulting in lower lipophilicity.
- 3-Methyl-1-phenyl-4-pyrazol-1-ylmethyl-1H-pyrazole (11) : Substituents: Methyl and phenyl groups on pyrazole. Molecular Weight: 264.31 g/mol (C₁₅H₁₆N₄).
Trifluoromethylphenyl-Containing Analogues
1-(2-(Trifluoromethyl)phenyl)-3-(4-(4-((4-(2-hydrazinyl-2-oxoethyl)piperazin-1-yl)methyl)thiazol-2-yl)phenyl)urea (11j) :
- Substituents: Piperazinylmethyl-thiazole and trifluoromethylphenyl groups.
- Yield: 88.1%.
- Molecular Weight: 534.1 g/mol (ESI-MS m/z: 534.1 [M+H]⁺).
- Key Difference: The piperazinyl-thiazole moiety may enhance solubility but introduces synthetic complexity compared to the oxan-4-yl-pyrazole group.
1-(4-(4-(Chloromethyl)thiazol-2-yl)phenyl)-3-(2-(trifluoromethyl)phenyl)urea (8j) :
Table 1: Key Data for Selected Urea Derivatives
*Estimated based on formula C₁₇H₁₈F₃N₅O₂.
Substituent Impact on Properties
- Trifluoromethyl (TFM) Group : Present in the target compound, 11j, and 8j. This group increases electronegativity and metabolic stability but may reduce aqueous solubility .
- Oxan-4-yl vs. Piperazinyl/Chloromethyl : The oxan-4-yl group in the target compound likely improves solubility and reduces synthetic complexity compared to the piperazinyl or chloromethyl groups in 11j and 8j, which require additional steps for functionalization .
Activité Biologique
The compound 3-[1-(oxan-4-yl)-1H-pyrazol-4-yl]-1-[2-(trifluoromethyl)phenyl]urea is a pyrazole derivative that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article synthesizes available research findings, including case studies and data tables, to provide a comprehensive overview of its biological activity.
Chemical Structure and Properties
The molecular formula for this compound is , characterized by a pyrazole ring linked to a trifluoromethyl phenyl group and an oxan-4-yl moiety. Its structural complexity suggests potential interactions with various biological targets.
Antimicrobial Activity
Recent studies have highlighted the antimicrobial properties of pyrazole derivatives, including those similar to This compound . For instance, derivatives with trifluoromethyl groups have shown significant activity against Gram-positive bacteria such as Staphylococcus aureus.
Key Findings:
- Minimum Inhibitory Concentration (MIC) : Compounds exhibiting MIC values in the low micromolar range against S. aureus.
- Bactericidal Effects : Demonstrated bactericidal effects in time-kill assays.
- Biofilm Disruption : Moderate inhibition of biofilm formation was observed, indicating potential for treating biofilm-associated infections .
Anticancer Potential
The compound has also been investigated for its role as an inhibitor of indoleamine 2,3-dioxygenase (IDO), an enzyme implicated in cancer progression through immune evasion mechanisms.
In Vitro Studies:
- A series of phenyl urea derivatives were synthesized and tested for IDO inhibitory activity. Notably, modifications to the urea moiety significantly influenced biological activity.
Compound | IDO Inhibition Activity | Remarks |
---|---|---|
i1 | No activity | Unmodified urea |
i12 | High activity | p-substituted phenyl group |
Toxicity Assessment
In vivo studies using mouse models indicated that doses up to 50 mg/kg did not result in significant toxicity, as assessed by various organ toxicity markers. This suggests a favorable safety profile for further exploration in therapeutic applications .
Case Study 1: Antimicrobial Efficacy
A study conducted on a series of pyrazole derivatives including This compound revealed:
- Tested Bacteria : Staphylococcus aureus and Enterococcus faecalis.
- Results : The compound exhibited low toxicity to human cell lines while maintaining potent antibacterial activity.
Case Study 2: Cancer Therapeutics
Research focused on IDO inhibitors demonstrated that derivatives similar to the target compound could effectively inhibit tumor growth in preclinical models, suggesting potential as immunotherapeutic agents.
Featured Recommendations
Most viewed | ||
---|---|---|
Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.